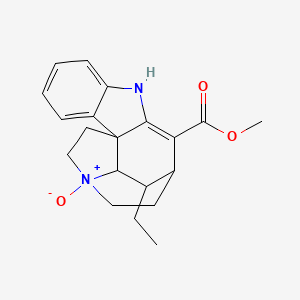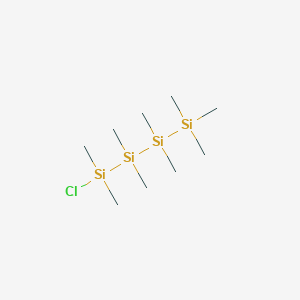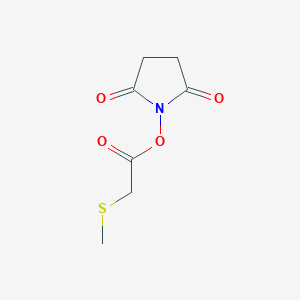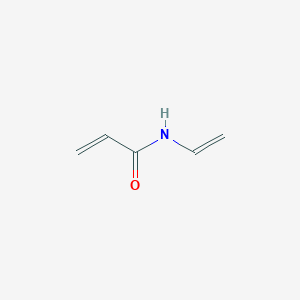
2-Propenamide, N-ethenyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
2-Propenamide, N-ethenyl-, can be synthesized through several methods. One common approach involves the reaction of acrylamide with acetylene in the presence of a catalyst. This reaction typically occurs under mild conditions and yields the desired product with high efficiency.
Industrial Production Methods
In industrial settings, the production of 2-Propenamide, N-ethenyl-, often involves the use of large-scale reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts such as palladium or nickel are commonly used to facilitate the reaction.
化学反应分析
Types of Reactions
2-Propenamide, N-ethenyl-, undergoes various chemical reactions, including:
Polymerization: It can polymerize to form poly(N-vinyl-2-propenamide), which is used in various applications.
Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to form acrylic acid and ammonia.
Addition Reactions: The vinyl group can participate in addition reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are used under controlled temperature conditions.
Hydrolysis: Dilute hydrochloric acid or sodium hydroxide is commonly used as a catalyst.
Addition Reactions: Reagents such as halogens, hydrogen halides, and other electrophiles can be used.
Major Products Formed
Polymerization: Poly(N-vinyl-2-propenamide)
Hydrolysis: Acrylic acid and ammonia
Addition Reactions: Various substituted amides depending on the electrophile used
科学研究应用
2-Propenamide, N-ethenyl-, has a wide range of applications in scientific research:
Chemistry: It is used as a monomer in the synthesis of polymers and copolymers with unique properties.
Biology: Its derivatives are used in the development of hydrogels for drug delivery systems.
Medicine: It is investigated for its potential use in biomedical applications, including tissue engineering and wound healing.
Industry: It is used in the production of adhesives, coatings, and water treatment chemicals.
作用机制
The mechanism of action of 2-Propenamide, N-ethenyl-, involves its ability to undergo polymerization and form cross-linked networks. This property is exploited in the development of hydrogels and other polymeric materials. The vinyl group allows for various addition reactions, making it a versatile building block in synthetic chemistry.
相似化合物的比较
Similar Compounds
Acrylamide: Similar in structure but lacks the vinyl group.
N-Methylacrylamide: Contains a methyl group instead of a vinyl group.
N-Vinylformamide: Similar structure but with a formamide group instead of an acrylamide group.
Uniqueness
2-Propenamide, N-ethenyl-, is unique due to the presence of the vinyl group, which imparts distinct reactivity and allows for the formation of various polymers and copolymers. This makes it particularly valuable in applications requiring specific polymer properties.
属性
CAS 编号 |
44565-77-7 |
|---|---|
分子式 |
C5H7NO |
分子量 |
97.12 g/mol |
IUPAC 名称 |
N-ethenylprop-2-enamide |
InChI |
InChI=1S/C5H7NO/c1-3-5(7)6-4-2/h3-4H,1-2H2,(H,6,7) |
InChI 键 |
ILCQQHAOOOVHQJ-UHFFFAOYSA-N |
规范 SMILES |
C=CC(=O)NC=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Butyltris[(propan-2-yl)oxy]stannane](/img/structure/B14667458.png)
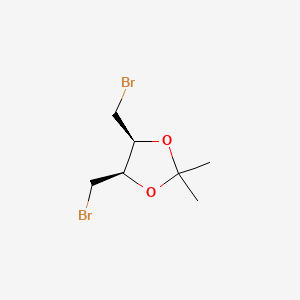
![2-Benzoyl-8,8-dichloro-1,2-diazabicyclo[5.2.0]nona-3,5-dien-9-one](/img/structure/B14667481.png)

![diethoxy-(4-nitrophenoxy)-sulfanylidene-lambda5-phosphane;3-[(2S)-piperidin-2-yl]pyridine;sulfuric acid](/img/structure/B14667489.png)

![10-[3-(Dimethylamino)propyl]-10H-phenothiazine-2,3-diol](/img/structure/B14667507.png)
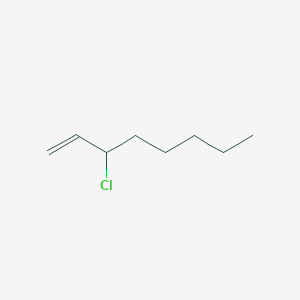
![N-{[3-Hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]methyl}glycine](/img/structure/B14667520.png)
![6h-Dibenz[c,e][1,2]oxaphosphorin, 6-phenoxy-](/img/structure/B14667526.png)
